Differential Phenotypic Activity in Caenorhabditis elegans: Nemadipine B vs. FDA-Approved DHPs
In a phenotypic screen using the nematode Caenorhabditis elegans, this compound (Nemadipine B) induces robust Egl (egg-laying defective), Vab (variable abnormal), and Gro (growth abnormal) phenotypes [1]. In stark contrast, FDA-approved 1,4-dihydropyridine calcium channel blockers, including felodipine, nifedipine, and amlodipine, fail to elicit these robust phenotypes in the same C. elegans model [1]. This demonstrates a unique, quantifiable bioactivity profile that is not shared by its clinically used structural relatives.
| Evidence Dimension | Induction of Egl, Vab, and Gro phenotypes in C. elegans |
|---|---|
| Target Compound Data | Positive (induces robust phenotypes) |
| Comparator Or Baseline | FDA-approved DHPs (Felodipine, Nifedipine, Amlodipine): Negative (fail to elicit robust phenotypes) |
| Quantified Difference | Qualitative difference (Positive vs. Negative) |
| Conditions | Phenotypic screening in wild-type C. elegans |
Why This Matters
This unique bioactivity makes the compound a critical tool for genetic interaction screens in C. elegans, a capability that its clinical analogues lack, directly justifying its selection for this specific research application.
- [1] Kwok, T. C. Y., Ricker, N., Fraser, R., Chan, A. W., Burns, A., Stanley, E. F., ... & Roy, P. J. (2006). A small-molecule screen in C. elegans yields a new calcium channel antagonist. Nature, 441(7089), 91-95. View Source
